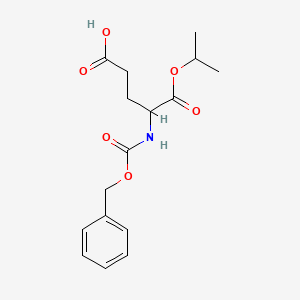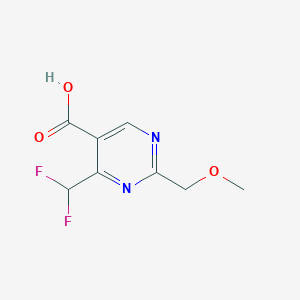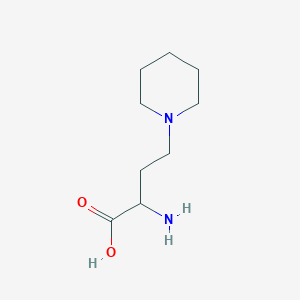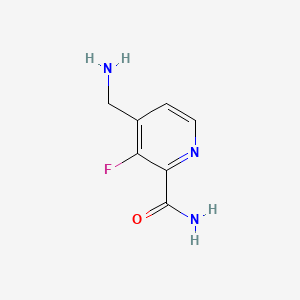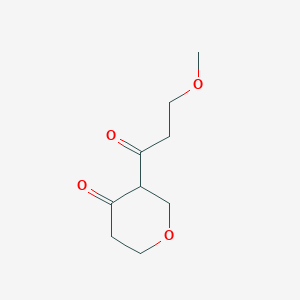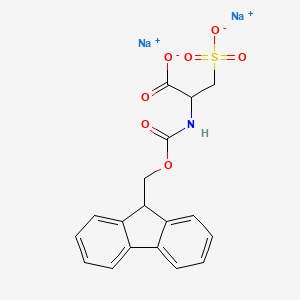
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a chemical compound with the molecular formula C18H15NNa2O7S2. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a sulfonate group, and a propanoate backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino group of the propanoate backbone. The sulfonate group is introduced through a sulfonation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The Fmoc group can be removed through a base-catalyzed reaction, allowing for further functionalization of the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc removal. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective deprotection and functionalization of amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups in proteins and peptides, facilitating the study of protein structure and function. The sulfonate group enhances the compound’s solubility and stability, making it suitable for various applications.
相似化合物的比较
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate can be compared to other similar compounds, such as:
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoate: Similar structure but with different functional groups.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatobutanoate: Similar structure but with a different backbone length.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopentanoate: Similar structure but with a different backbone length.
The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which confer distinct chemical properties and applications.
属性
分子式 |
C18H15NNa2O7S |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI 键 |
YVJDMFNWKCNZAT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


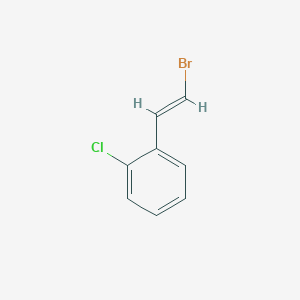

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)


